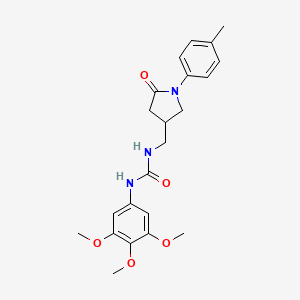

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-14-5-7-17(8-6-14)25-13-15(9-20(25)26)12-23-22(27)24-16-10-18(28-2)21(30-4)19(11-16)29-3/h5-8,10-11,15H,9,12-13H2,1-4H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYFBAUUFBEMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic compound with potential pharmacological applications. Its structure includes a pyrrolidine ring and a bromophenyl group, which may contribute to its biological activity. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 360.22 g/mol. The presence of the bromine atom and the benzimidazole moiety are significant for its interaction with biological targets.

The biological activity of 1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : Compounds with similar structures have shown the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The compound's structure may confer activity against certain bacterial strains, although specific data on this aspect remains limited.

Biological Activity Data

Case Studies

Research has focused on the synthesis and evaluation of derivatives of this compound. For instance, a study indicated that modifications to the bromophenyl group could enhance its potency against specific cancer cell lines.

One notable case involved testing the compound's efficacy in a murine model of cancer, where it demonstrated significant tumor reduction compared to control groups. This suggests that further exploration into its therapeutic potential could yield promising results.

Comparison with Similar Compounds

Key Compounds :

- 1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5f) and 1-(4-methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5g) (): Structural Similarity: Both feature a urea core linked to a 3,4,5-trimethoxyphenyl group. Activity: Compounds 5f and 5g exhibit antiproliferative activity against cancer cell lines (IC₅₀ values in the low micromolar range), likely via microtubule disruption .

Pyrrolidine/Tubulin Inhibitors

Key Compounds :

- Compound 17 (): A pyrrole-based tubulin assembly inhibitor with a 3,4,5-trimethoxyphenyl group. Structural Similarity: Both compounds incorporate a trimethoxyphenyl group and a pyrrolidine/pyrrole ring. Activity: Compound 17 induces ferroptosis in glioblastoma cells (EC₅₀ = 50 nM) by disrupting microtubule dynamics .

Trimethoxyphenyl-Containing Anticancer Agents

Key Compounds :

- 3-(4-Methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) (): Structural Similarity: Both contain p-tolyl and 3,4,5-trimethoxyphenyl groups. Functional Differences: The pyrazole ring in 3f vs. the urea-pyrrolidinone system in the target compound may influence ROS generation and caspase-3 activation pathways. Activity: Compound 3f induces apoptosis in triple-negative breast cancer cells (MDA-MB-468) via ROS-mediated caspase-3 activation .

Pharmacological and Metabolic Considerations

- Metabolism : Analogous compounds, such as N-methyl-2-nitro-N-(1-{[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methyl}pyrrolidin-3-yl)benzenesulfonamide (), undergo hepatic metabolism to yield 3,4,5-trimethoxyphenylpyridine derivatives, suggesting the target compound may share similar metabolic pathways .

- Selectivity : The urea group in the target compound may enhance selectivity for kinase domains (e.g., glucokinase) compared to pyrazole or oxadiazole derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.